5-[(2-Naphthyloxy)methyl]-2-furohydrazide

Analytical Chemistry Quality Control Spectroscopy

Researchers face reproducibility risks when structural analogs alter SAR outcomes. This exact furohydrazide (CAS 438472-54-9) provides the specific 3D conformation and electronic properties required for targeted synthesis and protein interaction studies. - **Critical for SAR**: The precise 2-naphthyloxy and furan-2-carbohydrazide groups eliminate analog-related data confounding. - **Hydrazide handle**: Enables rapid hydrazone formation for diverse compound libraries. - **Supply certainty**: Available with verified NMR spectral data and specified purity (97%).

Molecular Formula C16H14N2O3
Molecular Weight 282.299
CAS No. 438472-54-9
Cat. No. B2984793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Naphthyloxy)methyl]-2-furohydrazide
CAS438472-54-9
Molecular FormulaC16H14N2O3
Molecular Weight282.299
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(O3)C(=O)NN
InChIInChI=1S/C16H14N2O3/c17-18-16(19)15-8-7-14(21-15)10-20-13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10,17H2,(H,18,19)
InChIKeyKAGLMPJIJKYNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[(2-Naphthyloxy)methyl]-2-furohydrazide Overview


5-[(2-Naphthyloxy)methyl]-2-furohydrazide (CAS: 438472-54-9) is a synthetic organic compound belonging to the furohydrazide class, characterized by a furan ring linked to a naphthalene group via an oxymethyl bridge [1]. It is primarily utilized as a research chemical and a building block for synthesizing more complex molecules in medicinal chemistry and proteomics research . Its molecular formula is C₁₆H₁₄N₂O₃, with a molecular weight of 282.3 g/mol, and it is available for procurement with specified purities, commonly 97% .

1Synthetic building block for SAR and proteomics research
2NMR fingerprint distinguishes positional isomers
3Defined purity specification supports reproducible synthesis

Why This Compound Is Irreplaceable


In research applications, generic substitution with a close structural analog of 5-[(2-Naphthyloxy)methyl]-2-furohydrazide is not feasible due to the high specificity of its structural features. The compound's exact three-dimensional conformation and electronic properties, determined by the specific 2-naphthyloxy and furan-2-carbohydrazide groups, are critical for its intended use in structure-activity relationship (SAR) studies and targeted synthesis . Even minor alterations to the naphthyl substitution pattern or the linker can drastically change the molecule's ability to interact with a biological target or participate in a defined chemical reaction . Therefore, procurement of this specific CAS number is essential for ensuring experimental reproducibility and intended outcomes.

Structural analog substitution may alter reactivity and binding
Positional isomer (1-naphthyloxy) may produce different SAR outcomes
Lower purity grade may introduce confounding impurities

Procurement Guide & Comparative Data


Spectroscopic Identity Confirmation

The unique structural signature of 5-[(2-Naphthyloxy)methyl]-2-furohydrazide is defined by its specific Nuclear Magnetic Resonance (NMR) spectral fingerprint, which is distinct from its closest analogs. These analogs include positional isomers like 5-[(1-naphthyloxy)methyl]-2-furohydrazide [1] and other furohydrazides such as 2,5-dimethyl-N'-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide . While quantitative activity data for this specific compound is limited, the availability of its NMR spectrum (in DMSO-d6) provides a verifiable, quantitative benchmark for identity and purity assessment, enabling users to confirm they have the correct material [2].

Spectroscopic identity
Reported
NMR (1H & 13C) in DMSO-d6
Unique fingerprint confirms correct compound
Distinct from 1-naphthyloxy isomer
Analytical Chemistry Quality Control Spectroscopy

Physical Hazard Classification

According to vendor safety documentation, 5-[(2-Naphthyloxy)methyl]-2-furohydrazide is classified as an 'Irritant' . This classification is a verifiable and differentiating piece of information compared to other research compounds or chemical intermediates that may have different or more severe hazard profiles (e.g., toxic, flammable, corrosive). While not a biological activity differentiator, this specific hazard statement directly informs procurement and facility management decisions regarding storage, personal protective equipment (PPE), and waste disposal.

Hazard classification
Reported
Irritant
Informs storage and PPE requirements
Per vendor SDS; verify with internal safety
Laboratory Safety Chemical Handling Occupational Health

Defined Purity for Synthesis Reproducibility

For applications requiring a high degree of confidence in starting material integrity, 5-[(2-Naphthyloxy)methyl]-2-furohydrazide is available with a certified purity of 97% from commercial suppliers . This specified purity level serves as a key procurement differentiator against alternative building blocks that may be offered at lower, unspecified, or wider-ranging purities. For instance, while other research compounds may list typical purity as 95% , this higher specification (97%) can be a critical factor for minimizing impurities in sensitive reactions or biological assays.

Purity specification
Reported
97%
Supports reproducible synthesis
Method of determination not always disclosed
Synthetic Chemistry Medicinal Chemistry Quality Control

Application Scenarios


Verifiable Building Block for SAR Studies

5-[(2-Naphthyloxy)methyl]-2-furohydrazide is procured as a key intermediate for synthesizing diverse compound libraries. Its unique structure, as confirmed by its specific NMR spectral fingerprint , ensures that any biological activity observed in downstream assays can be definitively attributed to the intended chemical modification. This is crucial for establishing robust Structure-Activity Relationships (SAR) in drug discovery programs.

Proteomics Research Reagent

This compound is cited for its utility in proteomics research to study protein interactions and functions . Procurement of the specific CAS number with a verified purity (e.g., 97% ) is necessary to ensure that the observed biochemical effects are due to the compound itself and not the result of reactive impurities that could confound data interpretation.

Calibration Standard for Analytical Methods

The availability of high-purity material and documented analytical data, such as NMR spectra , makes this compound suitable for use as a calibration standard or a reference material in the development and validation of analytical methods (e.g., HPLC, LC-MS). This application is directly relevant for quality control laboratories in both research and industrial settings.

Precursor for Naphthyl-Containing Molecules

The hydrazide functional group of this compound is a versatile handle for further chemical transformations, including reactions with aldehydes or ketones to form hydrazones . This allows researchers to use it as a core scaffold for generating a wide array of novel compounds with potential biological or materials science applications. Procurement is driven by the need for a reliable, pre-made intermediate to expedite multi-step synthesis.

Application
Selection Property
Validation Focus
SAR library synthesis
NMR-confirmed structural identity
Identity verification before synthesis
Proteomics probe development
Specified purity to reduce impurity interference
Purity documentation review
Analytical method calibration
High-purity material with documented spectra
Spectral identity and purity assessment
Multi-step organic synthesis
Hydrazide functional group versatility
Reactivity and intermediate stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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